1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl-
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Overview
Description
5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of an aminophenyl group and a propyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine: Lacks the propyl group, which may affect its chemical properties and biological activity.
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine:
5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: The presence of a methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
Uniqueness
The presence of both an aminophenyl group and a propyl group in 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine imparts unique chemical properties that distinguish it from similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
106346-54-7 |
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Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H14N4S/c1-2-7-13-11-15-14-10(16-11)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15) |
InChI Key |
NHVPAORNOUSLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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